molecular formula C7H5IN2 B1325005 5-Iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 898746-50-4

5-Iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1325005
M. Wt: 244.03 g/mol
InChI Key: CYMDPTJBUBTWEY-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is a bicyclic compound containing a pyrrole ring fused to a pyridine ring . This compound is used in the structure-based drug design .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been studied for their potential as novel immunomodulators targeting Janus Kinase 3 . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular formula of 5-Iodo-1H-pyrrolo[2,3-b]pyridine is C7H5IN2 and its molecular weight is 244.03 . The structure of this compound includes a pyrrole ring fused to a pyridine ring .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

5-Iodo-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its InChI string is InChI=1S/C7H5IN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) .

Scientific Research Applications

1. Immunology

  • Application : “5-Iodo-1H-pyrrolo[2,3-b]pyridine” derivatives have been studied as novel immunomodulators targeting Janus Kinase 3 (JAK3), which plays a crucial role in modulating a number of inflammatory and immune mediators .
  • Method : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
  • Results : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

2. Oncology

  • Application : “5-Iodo-1H-pyrrolo[2,3-b]pyridine” derivatives have been developed targeting Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors .
  • Method : The exact method of application or experimental procedures was not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

3. Cancer Therapy

  • Application : “5-Iodo-1H-pyrrolo[2,3-b]pyridine” is used in the synthesis of Cdc7 kinase inhibitors, which are being explored as a novel cancer therapy .
  • Method : The exact method of application or experimental procedures was not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

4. Anticancer Agents

  • Application : “5-Iodo-1H-pyrrolo[2,3-b]pyridine” is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .
  • Method : The exact method of application or experimental procedures was not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

5. Antiviral Agents

  • Application : Pyridine-containing compounds, such as “5-Iodo-1H-pyrrolo[2,3-b]pyridine”, have been studied for their potential as antiviral agents .
  • Method : The exact method of application or experimental procedures was not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

6. Antimalarial Agents

  • Application : “5-Iodo-1H-pyrrolo[2,3-b]pyridine” could potentially be used in the synthesis of antimalarial agents .
  • Method : The exact method of application or experimental procedures was not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

Safety And Hazards

The safety data sheet for 5-Iodo-1H-pyrrolo[2,3-b]pyridine suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as a class of compounds targeting FGFR with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

properties

IUPAC Name

5-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMDPTJBUBTWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640104
Record name 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

898746-50-4
Record name 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898746-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Heinrich, J Seenisamy, L Emmanuvel… - Journal of medicinal …, 2013 - ACS Publications
Focal adhesion kinase (FAK) is considered as an attractive target for oncology, and small-molecule inhibitors are reported to be in clinical testing. In a surface plasmon resonance (SPR)…
Number of citations: 64 pubs.acs.org
C Zhang, W Spevak, Y Zhang, EA Burton, Y Ma… - Nature, 2015 - nature.com
Oncogenic activation of BRAF fuels cancer growth by constitutively promoting RAS-independent mitogen-activated protein kinase (MAPK) pathway signalling 1 . Accordingly, RAF …
Number of citations: 346 www.nature.com

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